Cefoselis belongs to the class of cephalosporins, which are beta-lactam antibiotics derived from the fungus Cephalosporium acremonium. This class is further divided into generations based on their antimicrobial activity and resistance to beta-lactamases. As a fourth-generation cephalosporin, cefoselis exhibits improved resistance to hydrolysis by chromosomal beta-lactamases compared to its predecessors, making it effective against a wider range of bacterial strains, including some extended-spectrum beta-lactamase-producing organisms .
The synthesis of cefoselis involves multiple steps that typically start with 7-aminocephalosporanic acid (7-ACA). The general pathway includes:
The synthesis can also include the use of Vilsmeier reagents for specific modifications, allowing for the formation of derivatives with enhanced properties .
Cefoselis has a complex molecular structure characterized by a beta-lactam ring fused with a dihydrothiazine ring. The molecular formula is with an InChI key of BHXLLRXDAYEMPP-AKZFGVKSSA-N. The structure includes multiple functional groups that contribute to its antimicrobial activity and stability against degradation.
Cefoselis participates in several chemical reactions, primarily hydrolysis, oxidation, and photolysis. Key reactions include:
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various buffer solutions.
Cefoselis exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death, particularly effective against actively dividing bacteria.
In vitro studies have shown that cefoselis has varying susceptibility rates against different bacterial strains:
Relevant analyses indicate that cefoselis maintains its structural integrity under controlled conditions but requires specific handling to prevent degradation during storage .
Cefoselis is primarily used in clinical settings for treating infections caused by susceptible bacteria. Its broad spectrum makes it suitable for:
Research continues into expanding its applications against multidrug-resistant bacterial strains, highlighting its potential role in modern antibiotic therapy .
Fourth-generation cephalosporins represent a significant advancement in β-lactam antibiotics, combining broad-spectrum activity against both Gram-positive and Gram-negative bacteria with enhanced stability against chromosomal and plasmid-mediated β-lactamases. These antibiotics achieve this dual capability through:
Unlike third-generation agents, fourth-gen cephalosporins like cefepime, cefpirome, and cefoselis maintain potent activity against Pseudomonas aeruginosa and staphylococci (excluding methicillin-resistant strains), positioning them as critical tools for nosocomial infections [1] [6].
Cefoselis (development code FK037) was synthesized as a semisynthetic cephalosporin derivative, first described in research literature in 1993 [6]. Its development trajectory includes:
Table 1: Key Identifiers of Cefoselis
Property | Value |
---|---|
CAS Registry Number | 122841-10-5 |
IUPAC Name | (6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Molecular Formula | C₁₉H₂₂N₈O₆S₂ |
Molecular Weight | 522.56 g/mol |
Trade Names | Wincef® |
Cefoselis belongs to the cephem subclass of β-lactam antibiotics, characterized by:
Functionally, cefoselis inhibits bacterial cell wall synthesis by covalently binding to PBPs, particularly PBP3 in Gram-negatives and PBP2 in staphylococci. Its zwitterionic nature facilitates blood-brain barrier penetration, distinguishing it from many third-generation agents [5] [8].
Antimicrobial resistance (AMR) poses a catastrophic threat to modern medicine, with drug-resistant infections causing 1.27 million direct deaths annually [7]. Key factors driving AMR include:
In this landscape, fourth-generation cephalosporins like cefoselis provide crucial therapeutic options against ESBL-producing Enterobacteriaceae and Pseudomonas infections when carbapenem-sparing strategies are needed. However, its utility is intrinsically challenged by:
Table 2: In Vitro Susceptibility Profile of Cefoselis Against Bacterial Pathogens in China (n=1,188 isolates) [1]
Organism | Susceptibility Rate (%) | Key Resistance Marker |
---|---|---|
E. coli (non-ESBL) | 100.0 | None |
K. pneumoniae (non-ESBL) | 94.3 | None |
P. mirabilis (non-ESBL) | 97.0 | None |
P. aeruginosa | 73.3 | Intrinsic efflux |
MSSA | 100.0 | None |
MRSA | 0.0 | Altered PBP2a |
A. baumannii | 18.7 | Multidrug efflux/OXA enzymes |
Enterobacter cloacae | 56.7–83.3 | AmpC overexpression |
Cefoselis retains clinical relevance in settings with high carbapenem resistance or where reserve antibiotics like colistin carry unacceptable toxicity risks. Its role exemplifies the delicate balance between antibiotic utility and resistance management in the 21st century [1] [4] [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7